molecular formula C22H26ClN5O2 B2917573 1-((1-(1-(1-(4-chlorophenyl)cyclopentanecarbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034407-03-7

1-((1-(1-(1-(4-chlorophenyl)cyclopentanecarbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Cat. No. B2917573
CAS RN: 2034407-03-7
M. Wt: 427.93
InChI Key: RTPOYEHJUUPOTP-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 4-chlorophenyl group, a cyclopentanecarbonyl group, an azetidin-3-yl group, a 1H-1,2,3-triazol-4-yl group, and a pyrrolidin-2-one group. These groups are common in many biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings, along with the various functional groups, would likely confer a range of chemical and biological properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a carbonyl group could make the compound polar, affecting its solubility in different solvents .

Scientific Research Applications

Synthesis and Biological Evaluation

Azetidinones and their derivatives are recognized for their antidepressant and nootropic activities. The synthesis of 2-azetidinones involves novel methods, indicating the versatility of these compounds in pharmacological applications. Compounds with specific substitutions on the aryl ring exhibited significant antidepressant activity, showcasing the potential of structural modifications to enhance biological effects (Thomas et al., 2016).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, has been explored for their antibacterial and antifungal activities. This method underscores the efficiency of microwave irradiation in the rapid synthesis of pharmacologically active compounds (Mistry & Desai, 2006).

Antimicrobial Screening

The antimicrobial properties of quinoline nucleus-containing azetidinone derivatives have been evaluated, with some compounds showing significant activity against various bacterial and fungal strains. This research points to the potential use of azetidinone derivatives in combating infectious diseases (Desai & Dodiya, 2014).

Anticancer and Antimicrobial Agents

Newly synthesized 1,3-oxazole clubbed pyridyl-pyrazolines, containing azetidinone motifs, have been studied for their anticancer and antimicrobial activities. The investigation into these compounds highlights the ongoing search for novel therapeutics with dual-functionality against cancer and microbial infections (Katariya et al., 2021).

Novel Broad-Spectrum Antifungal Agent

The process development of Voriconazole, a triazole antifungal agent, illustrates the importance of azetidinone derivatives in the synthesis of broad-spectrum antifungals. This example provides insight into the complex synthesis routes and stereochemical considerations involved in developing new antifungal medications (Butters et al., 2001).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential uses, particularly in the field of medicine given the biological activity associated with its functional groups .

properties

IUPAC Name

1-[[1-[1-[1-(4-chlorophenyl)cyclopentanecarbonyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN5O2/c23-17-7-5-16(6-8-17)22(9-1-2-10-22)21(30)27-14-19(15-27)28-13-18(24-25-28)12-26-11-3-4-20(26)29/h5-8,13,19H,1-4,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPOYEHJUUPOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CC(C3)N4C=C(N=N4)CN5CCCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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